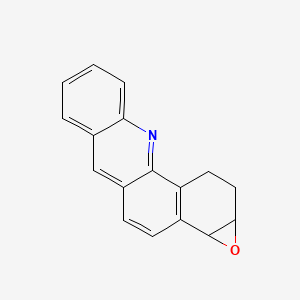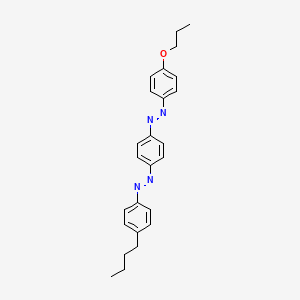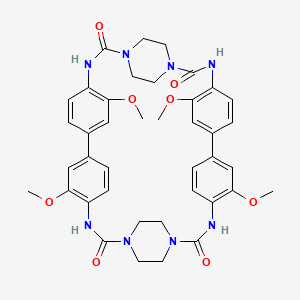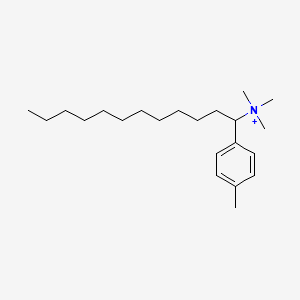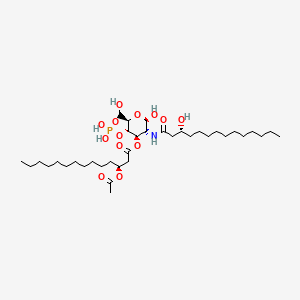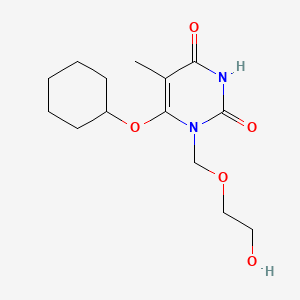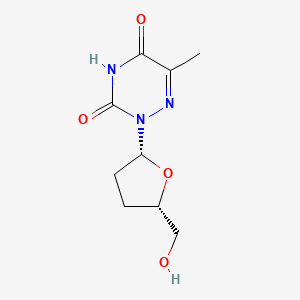
3'-Deoxy-6-azathymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-6-azathymidine is a synthetic nucleoside analog derived from thymidine. It is characterized by the replacement of the 6th carbon atom in the thymidine molecule with a nitrogen atom, resulting in a unique structure that has shown significant biological activity, particularly in antiviral research .
Méthodes De Préparation
The synthesis of 3’-Deoxy-6-azathymidine involves several steps. One common method includes the reaction of dimethylchloromethyleneammonium chloride with the 2’,3’,5’-tri-O-acyl derivatives of uridine and 6-azauridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
3’-Deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Applications De Recherche Scientifique
3’-Deoxy-6-azathymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with various enzymes and nucleic acids.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-6-azathymidine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral DNA polymerase and other enzymes involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
3’-Deoxy-6-azathymidine can be compared with other nucleoside analogs such as:
6-Azathymidine: Similar in structure but lacks the deoxy modification.
3’-Deoxy-4’-azathymidine: Another analog with a different substitution pattern.
6-Azacytidine: A related compound with significant antiviral activity.
The uniqueness of 3’-Deoxy-6-azathymidine lies in its specific modifications, which confer distinct biological properties and make it a valuable tool in antiviral research .
Propriétés
Numéro CAS |
129454-21-3 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-5-8(14)10-9(15)12(11-5)7-3-2-6(4-13)16-7/h6-7,13H,2-4H2,1H3,(H,10,14,15)/t6-,7+/m0/s1 |
Clé InChI |
OPMYUIBNAPLLAM-NKWVEPMBSA-N |
SMILES isomérique |
CC1=NN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
SMILES canonique |
CC1=NN(C(=O)NC1=O)C2CCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
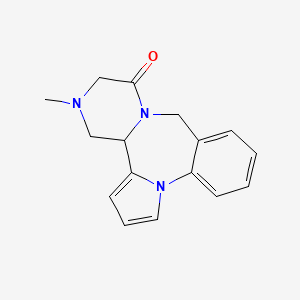

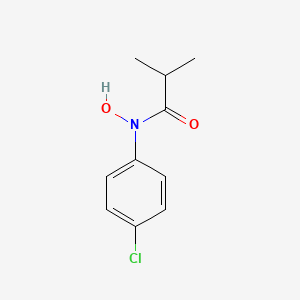
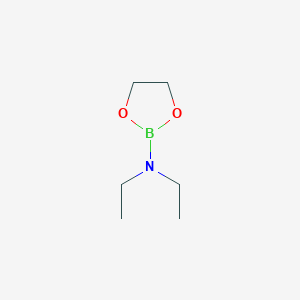
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
